molecular formula C13H14N2 B15319542 2-(Pyrrolidin-2-yl)quinoline

2-(Pyrrolidin-2-yl)quinoline

Cat. No.: B15319542
M. Wt: 198.26 g/mol
InChI Key: YDRDLLOCNOFWQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Pyrrolidin-2-yl)quinoline is a synthetic organic compound featuring a quinoline core structure linked to a pyrrolidine moiety. The quinoline scaffold is a fundamental structure in medicinal chemistry and is known for its diverse biological activities . This specific substitution pattern, with a pyrrolidine group at the 2-position, is of significant interest in the design and synthesis of novel bioactive molecules. Compounds with similar structural motifs, such as pyrrolidinyl-substituted quinolines, are frequently investigated as key intermediates in pharmaceutical research for developing new therapeutic agents . For instance, certain indenoquinolone derivatives bearing substituents like pyrrolidinyl groups have been described in patent literature as inhibitors of DNA topoisomerase I, showcasing potent antitumor effects against various cancer cell lines, including those associated with colon, lung, and breast cancers . The integration of the pyrrolidine ring, a common feature in many active molecules, can influence the compound's physicochemical properties and its interaction with biological targets. Researchers value this compound as a versatile building block for constructing more complex molecular architectures, for use in metal chelation studies due to the quinoline's coordinating properties, and for screening in various biological assays . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H14N2

Molecular Weight

198.26 g/mol

IUPAC Name

2-pyrrolidin-2-ylquinoline

InChI

InChI=1S/C13H14N2/c1-2-5-11-10(4-1)7-8-13(15-11)12-6-3-9-14-12/h1-2,4-5,7-8,12,14H,3,6,9H2

InChI Key

YDRDLLOCNOFWQD-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C2=NC3=CC=CC=C3C=C2

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Pyrrolidin 2 Yl Quinoline and Its Derivatives

Enantioselective and Stereoselective Syntheses of 2-(Pyrrolidin-2-yl)quinoline

Achieving stereochemical control is paramount in the synthesis of bioactive molecules. For this compound, this involves the precise arrangement of the stereocenter at the C2 position of the pyrrolidine (B122466) ring and its spatial relationship to the quinoline (B57606) nucleus.

Asymmetric Catalytic Approaches to the Pyrrolidine Moiety

The pyrrolidine ring is a common motif in numerous natural products and pharmaceuticals. nih.gov The development of asymmetric methods to synthesize chiral pyrrolidines is thus a mature field, with several catalytic strategies being applicable to the synthesis of the this compound precursor. mdpi.comnih.gov

One of the most powerful methods for constructing enantiomerically enriched pyrrolidines is the [3+2] dipolar cycloaddition of azomethine ylides with alkenes. unife.it This approach allows for the direct formation of the five-membered ring with control over multiple stereocenters. unife.it The use of chiral catalysts, often based on transition metals like copper, silver, or iridium, can induce high enantioselectivity. For instance, an iridium-catalyzed reductive generation of azomethine ylides from amide precursors offers a pathway to structurally complex pyrrolidines under mild conditions. unife.it

Organocatalysis also presents a robust avenue for the asymmetric synthesis of pyrrolidines. Proline and its derivatives are frequently used as catalysts in reactions such as the Michael addition of aldehydes to nitroalkenes, which can be a key step in building the pyrrolidine skeleton. nih.gov The trifluoromethanesulfonamide (-NHTf) group, when incorporated into a D-prolinamide catalyst, can act as an effective H-bond donor to control stereochemistry in such additions. nih.gov

The table below summarizes selected asymmetric catalytic methods applicable to the synthesis of chiral pyrrolidine precursors.

Catalyst/MethodologySubstratesKey TransformationStereoselectivity
Iridium-catalyzed Reductive CycloadditionTertiary Amides, AlkenesAzomethine Ylide [3+2] CycloadditionHigh Regio- and Diastereoselectivity
Proline-based OrganocatalysisAldehydes, NitroalkenesMichael AdditionUp to 97% ee
D-Prolinamide-NHTf CatalysisAldehydes, β-nitroalkenesMichael AdditionHigh Catalytic Performance

Diastereoselective Control in Quinoline Annulation

Once a chiral pyrrolidine moiety is established, the subsequent construction of the quinoline ring must proceed with control over diastereoselectivity if new stereocenters are formed or if atropisomerism is possible. Quinoline synthesis often involves annulation reactions, where a benzene (B151609) ring is fused to a pyridine (B92270) ring. nih.gov

Classic methods like the Doebner-von Miller or Skraup syntheses involve the reaction of anilines with α,β-unsaturated carbonyl compounds. nih.gov When a chiral amine derived from the pyrrolidine precursor is used, the existing stereocenter can direct the formation of the new heterocyclic ring. The choice of acid catalyst, solvent, and temperature can significantly influence the diastereomeric ratio of the product.

Modern annulation strategies, including transition-metal-free approaches, offer alternative pathways. For instance, the reaction of a carbanion of a tert-butyl 3-(1-pyrrolidinyl)crotonate with nitrobenzenes can lead to the construction of the quinoline ring. scispace.com When starting with an optically pure enamine derived from a chiral pyrrolidine, this method allows for the synthesis of the corresponding chiral quinoline product without racemization. scispace.com

Furthermore, [4+2] annulation reactions, such as those based on 2-azidobenzaldehydes, provide a versatile route to quinoline derivatives. mdpi.comnih.gov The stereochemical outcome of such cycloadditions can be influenced by the chiral auxiliary attached to the dienophile, allowing for diastereoselective synthesis of the fused ring system.

Transition Metal-Catalyzed Coupling Reactions for Constructing the this compound Scaffold

Transition metal catalysis has revolutionized the synthesis of complex organic molecules, and the construction of the this compound scaffold is no exception. iaea.orgias.ac.in These methods provide efficient ways to form key C-C and C-N bonds.

C-C Cross-Coupling Strategies at the Quinoline C2 Position

A primary strategy for attaching the pyrrolidine ring to the quinoline core involves forming a C-C bond at the C2 position of the quinoline. This is typically achieved through cross-coupling reactions where one fragment is activated as an organometallic reagent and the other as an electrophile (commonly a halide or triflate).

For example, a 2-haloquinoline can be coupled with a pyrrolidine-based organometallic reagent, such as a Grignard reagent or an organozinc compound, using a palladium or nickel catalyst. Conversely, a 2-quinolyl organometallic species can react with an electrophilic pyrrolidine derivative. Iron-catalyzed cross-coupling reactions have also emerged as a more sustainable alternative, capable of coupling heteroaromatic tosylates with alkyl Grignard reagents. organic-chemistry.org

The table below illustrates representative C-C cross-coupling strategies.

Coupling ReactionQuinoline SubstratePyrrolidine SubstrateCatalyst
Negishi Coupling2-Bromoquinoline2-(Iodozinc)pyrrolidinePd(PPh₃)₄
Suzuki Coupling2-Quinolylboronic acid2-BromopyrrolidinePd(OAc)₂ / SPhos
Iron-Catalyzed Coupling2-Tosylquinoline2-(Bromomagnesio)pyrrolidineFe(acac)₃

C-N Bond Formation in Pyrrolidine Ring Functionalization

An alternative approach to constructing the this compound scaffold involves the formation of a C-N bond between the quinoline C2 position and the pyrrolidine nitrogen. This is a common strategy for synthesizing N-aryl pyrrolidines. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for this transformation, reacting a 2-haloquinoline with pyrrolidine in the presence of a palladium catalyst and a suitable base.

Copper-catalyzed Ullmann condensation is another classic and effective method for this type of C-N bond formation. While these methods typically attach the pyrrolidine via its nitrogen atom, modifications can be envisioned where an intramolecular C-N bond formation, catalyzed by a transition metal, completes the pyrrolidine ring on a pre-functionalized quinoline substrate. For instance, rhodium-catalyzed intramolecular C-H bond functionalization can be used to prepare multicyclic quinolines, a strategy that could be adapted for the synthesis of the target scaffold. nih.gov

Photochemical and Electrochemical Synthesis Pathways to this compound

Photochemistry and electrochemistry offer unique, sustainable, and often mild alternatives to traditional thermal reactions for the synthesis of complex molecules.

Photochemical reactions, initiated by visible or UV light, can generate highly reactive intermediates like radicals or excited states. The Minisci reaction, which involves the addition of a carbon-centered radical to a protonated N-heteroarene, is a classic method for C-H alkylation of quinolines. nih.gov A modern variant uses the excited-state reactivity of 4-acyl-1,4-dihydropyridines to generate acyl radicals under visible light, which can then add to the quinoline ring. nih.gov A similar radical-based strategy could be employed to introduce a functionalized pyrrolidinyl precursor onto the quinoline scaffold.

Electrochemical synthesis utilizes an electric current to drive chemical reactions, often avoiding the need for stoichiometric chemical oxidants or reductants. rsc.org This approach can be applied to both the formation of the quinoline and pyrrolidine rings. For example, a paired electrolysis system can enable a cascade annulation to efficiently synthesize highly functionalized quinoline-substituted molecules. nih.gov On the other hand, electrochemical methods have been developed for the amination of alcohols to access pyrrolidines. rsc.org A convergent strategy could combine these principles, potentially through an electrochemical cross-coupling or a cascade reaction, to construct the this compound system in a green and efficient manner.

Diversification Strategies for this compound Derivatives

The development of derivatives of this compound is crucial for establishing structure-activity relationships (SAR) and optimizing pharmacokinetic and pharmacodynamic properties. nih.gov Diversification can be strategically achieved by modifying the quinoline ring, the pyrrolidine ring, or the pyrrolidine nitrogen.

The quinoline ring system is amenable to a variety of functionalization reactions, allowing for the introduction of diverse substituents. rsc.org These modifications can significantly impact the electronic properties, steric profile, and biological activity of the molecule. brieflands.com

Electrophilic aromatic substitution reactions are a common method for introducing functional groups onto the quinoline core. The position of substitution is directed by the existing substituents and the reaction conditions. For instance, nitration, halogenation, sulfonation, and Friedel-Crafts reactions can be employed to introduce nitro, halogen, sulfonic acid, and acyl or alkyl groups, respectively, onto the benzene portion of the quinoline ring.

Transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, offer a powerful and versatile approach for the introduction of a wide range of substituents, including aryl, heteroaryl, alkyl, and alkynyl groups. These reactions typically involve the use of a pre-functionalized quinoline, such as a haloquinoline, and a suitable coupling partner in the presence of a palladium or other transition metal catalyst.

C-H activation represents a more recent and atom-economical strategy for the functionalization of the quinoline core. This approach allows for the direct coupling of C-H bonds with various reaction partners, avoiding the need for pre-functionalization.

Reaction TypeReagents and ConditionsPotential Substituents Introduced
NitrationHNO₃/H₂SO₄-NO₂
HalogenationNBS, NCS, Br₂, Cl₂-Br, -Cl
Suzuki CouplingArylboronic acid, Pd catalyst, baseAryl, Heteroaryl
Heck CouplingAlkene, Pd catalyst, baseAlkenyl
Sonogashira CouplingTerminal alkyne, Pd/Cu catalyst, baseAlkynyl

This table presents generalized examples of reactions applicable to the quinoline core.

Modifications to the pyrrolidine ring can influence the conformational rigidity, basicity, and interaction of the molecule with biological targets. nih.gov The introduction of substituents at various positions on the pyrrolidine ring can be achieved through several synthetic strategies.

One common approach involves the use of substituted pyrrolidine precursors in the initial synthesis of the this compound scaffold. For example, commercially available or synthetically prepared substituted pyrrolidines can be coupled with a suitable quinoline precursor.

Alternatively, the pyrrolidine ring of the pre-formed this compound can be functionalized. This can involve reactions such as α-alkylation of the pyrrolidine ring, although this can be challenging and may require the use of activating groups. The introduction of hydroxyl groups, followed by further derivatization, is another potential strategy.

Ring-closing metathesis (RCM) of appropriate precursors can also be employed to construct substituted pyrrolidine rings attached to the quinoline core.

Position of SubstitutionPotential SubstituentSynthetic Approach
3- or 4-positionAlkyl, Aryl, HydroxylUse of substituted pyrrolidine precursors
3- or 4-positionHalogenHalogenation of a hydroxyl-substituted pyrrolidine
5-positionAlkyl, ArylAlkylation of the corresponding enamine or enolate

This table presents generalized examples of strategies for pyrrolidine ring modification.

The secondary amine of the pyrrolidine ring provides a convenient handle for a wide range of derivatization reactions. N-substitution can modulate the basicity, lipophilicity, and hydrogen bonding capacity of the molecule, which can have a profound impact on its biological activity.

Standard N-alkylation reactions with alkyl halides or reductive amination with aldehydes or ketones are commonly employed to introduce a variety of alkyl and substituted alkyl groups. N-acylation with acyl chlorides or anhydrides can be used to introduce amide functionalities. The resulting amides can serve as precursors for further modifications or can themselves be important for biological activity.

N-arylation reactions, such as the Buchwald-Hartwig amination, allow for the introduction of aryl or heteroaryl substituents on the pyrrolidine nitrogen. Furthermore, the pyrrolidine nitrogen can be incorporated into various functional groups, such as ureas, carbamates, and sulfonamides, through reactions with isocyanates, chloroformates, and sulfonyl chlorides, respectively.

Reaction TypeReagentsFunctional Group Introduced
N-AlkylationAlkyl halide, baseAlkyl
Reductive AminationAldehyde/Ketone, reducing agent (e.g., NaBH(OAc)₃)Substituted Alkyl
N-AcylationAcyl chloride/Anhydride, baseAmide
N-ArylationAryl halide, Pd catalyst, baseAryl, Heteroaryl
SulfonylationSulfonyl chloride, baseSulfonamide

This table presents generalized examples of N-derivatization reactions for the pyrrolidine nitrogen.

Theoretical and Computational Investigations of 2 Pyrrolidin 2 Yl Quinoline

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of a molecule. scirp.org These methods provide detailed information about electron distribution and orbital energies, which are crucial for predicting chemical reactivity.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net The HOMO is the orbital from which a molecule is most likely to donate electrons, defining its nucleophilic character, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. arabjchem.orginformaticsjournals.co.in A large gap suggests high stability, whereas a small gap indicates higher reactivity. arabjchem.org

For 2-(Pyrrolidin-2-yl)quinoline, the HOMO is expected to be distributed primarily over the electron-rich quinoline (B57606) ring and the nitrogen atom of the pyrrolidine (B122466) ring, as these are the most nucleophilic centers. The LUMO, conversely, would likely be localized across the π-system of the quinoline ring, which can accept electron density. researchgate.netnih.gov DFT calculations on similar quinoline derivatives have shown that the HOMO-LUMO gap is a key descriptor of molecular stability. arabjchem.org Charge transfer within the molecule, from the pyrrolidine substituent to the quinoline core, can also be inferred from the FMO analysis. informaticsjournals.co.in

Table 1: Hypothetical Frontier Molecular Orbital Energies and Reactivity Descriptors for this compound

ParameterHypothetical Value (eV)Description
EHOMO-6.25Energy of the Highest Occupied Molecular Orbital
ELUMO-1.55Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)4.70ELUMO - EHOMO, indicates chemical stability
Ionization Potential (I)6.25-EHOMO, energy required to remove an electron
Electron Affinity (A)1.55-ELUMO, energy released when an electron is added
Global Hardness (η)2.35(I - A) / 2, resistance to change in electron configuration
Electronegativity (χ)3.90(I + A) / 2, ability to attract electrons
Electrophilicity Index (ω)3.24χ² / (2η), measure of electrophilic power

Note: The values in this table are illustrative and based on typical results for quinoline derivatives as reported in computational studies. scirp.orgarabjchem.org

Electrostatic Potential Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and identifying sites for electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP surface is colored to represent different potential values: red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Green and yellow areas represent regions of neutral or intermediate potential. researchgate.netresearchgate.net

In an MEP map of this compound, the most negative potential (red) would be expected around the nitrogen atom of the quinoline ring, which is a primary site for protonation and hydrogen bond acceptance. The hydrogen atom on the pyrrolidine's secondary amine (N-H) would exhibit a region of positive potential (blue), making it a potential hydrogen bond donor. The aromatic rings of the quinoline system would generally show a mix of neutral and slightly negative potential, characteristic of π-systems. Such maps are crucial for understanding how the molecule will interact with other molecules or biological receptors. researchgate.netnih.gov

Conformational Analysis and Energy Landscape Mapping of this compound

The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable conformers of a molecule and map the energy landscape that governs their interconversion.

Dynamic Conformational Equilibria Studies

This compound possesses conformational flexibility arising from two main sources: the puckering of the five-membered pyrrolidine ring and the rotation around the single bond connecting the pyrrolidine and quinoline rings. The pyrrolidine ring typically adopts non-planar "envelope" or "twist" conformations to relieve ring strain. scirp.org The relative orientation of the two rings can lead to different conformers with varying steric and electronic interactions.

Computational methods can systematically explore the potential energy surface to locate low-energy conformers. Studies on similar pyrrolidine-containing structures have shown that multiple conformers can be significantly populated at room temperature. georganics.sk The relative energies of these conformers determine their equilibrium populations according to the Boltzmann distribution. Understanding these equilibria is critical, as different conformers may exhibit different interaction profiles.

Table 2: Hypothetical Relative Energies and Boltzmann Population of Stable Conformers of this compound

Conformer IDDihedral Angle (Nquinoline-C-C-Npyrrolidine)Pyrrolidine PuckerRelative Energy (kcal/mol)Boltzmann Population (%) at 298 K
Conf-1-75°Cγ-exo0.0045.2
Conf-2178°Cγ-endo0.5525.1
Conf-380°Cγ-endo1.1010.3
Conf-4-175°Cγ-exo1.505.8

Note: This table presents hypothetical data to illustrate the results of a conformational analysis. The actual values would require specific computational studies.

Intermolecular Interactions and Hydrogen Bonding Propensities

The structure of this compound contains both hydrogen bond donors and acceptors, which dictate its intermolecular interactions. The nitrogen atom of the quinoline ring is a strong hydrogen bond acceptor. researchgate.net The N-H group of the pyrrolidine ring is a hydrogen bond donor, while the nitrogen atom of this same ring can also act as an acceptor, depending on its protonation state and steric accessibility. nih.govsigmaaldrich.com

Computational studies can quantify the strength and geometry of these potential hydrogen bonds. In the solid state or in solution, these interactions can lead to the formation of dimers or larger aggregates. The ability to form specific hydrogen bonds is often a key factor in ligand-receptor binding, where the molecule must complement the hydrogen bonding pattern of a target binding site. researchgate.netnih.gov Analysis of related quinoline systems shows that C-H···N and C-H···π interactions can also play a significant role in stabilizing molecular assemblies. nih.gov

Molecular Dynamics Simulations for Understanding Solution-Phase Behavior and Ligand-Receptor Interactions (Non-Clinical Focus)

While quantum chemical calculations provide insight into static molecular properties, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of a molecule over time. arabjchem.org MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a "movie" of molecular behavior in a simulated environment, such as in a solvent like water. rsc.org

For this compound, MD simulations can reveal how the molecule behaves in an aqueous solution. These simulations can track the conformational changes of the molecule, showing the transitions between different puckers of the pyrrolidine ring and rotations of the quinoline-pyrrolidine bond. nih.gov Furthermore, MD simulations can characterize the hydration shell around the molecule, showing how water molecules orient themselves to form hydrogen bonds with the solute. arabjchem.org

Docking and Molecular Modeling Studies for Target Identification (Pre-clinical, Non-Clinical Efficacy)

Molecular docking and modeling are powerful tools for identifying potential biological targets for a compound and elucidating its mechanism of action at a molecular level. These in silico techniques are crucial in the early stages of drug discovery for assessing non-clinical efficacy. A comprehensive search of the existing literature did not yield any specific docking or molecular modeling studies for this compound.

While numerous studies have performed docking analyses on a wide array of quinoline derivatives against various biological targets, the specific interactions and potential efficacy of this compound have not been reported. Such a study would involve docking the optimized 3D structure of the compound into the binding sites of various proteins implicated in disease pathways. The binding affinity, typically expressed as a docking score or binding energy, along with the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions), would provide insights into its potential as a therapeutic agent.

Table 2: Illustrative Example of a Potential Docking Study Output for this compound

Potential Biological TargetPDB IDPredicted Binding Affinity (kcal/mol)Key Interacting Residues
Target Protein AXXXX--
Target Protein BYYYY--
Target Protein CZZZZ--

This table is a template to illustrate how data from future molecular docking studies on this compound could be presented. The fields are intentionally left blank as no such data has been published.

The absence of such studies represents a significant gap in the understanding of the potential pharmacological profile of this compound. Future research in this area would be highly valuable for uncovering its potential therapeutic applications.

Advanced Spectroscopic and Structural Elucidation of 2 Pyrrolidin 2 Yl Quinoline

Advanced Mass Spectrometry Techniques (e.g., HRMS, MS/MS) for Complex Mixture Analysis and Metabolite Identification (Non-Clinical Context)

High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are powerful tools for the analysis of complex mixtures and the identification of novel compounds or their transformation products. While specific experimental data for 2-(Pyrrolidin-2-yl)quinoline is not extensively available in public literature, the expected mass spectrometric behavior can be inferred from the well-established fragmentation patterns of quinoline (B57606) and pyrrolidine (B122466) derivatives. georganics.skontosight.aiamericanpharmaceuticalreview.comchempap.orgmcmaster.canih.govnih.gov

High-Resolution Mass Spectrometry (HRMS)

HRMS provides highly accurate mass measurements, typically with errors in the parts-per-million (ppm) range, which allows for the determination of the elemental composition of a molecule. For this compound (C₁₃H₁₄N₂), the theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated. This high mass accuracy is crucial for distinguishing the target compound from other isobaric species in a complex matrix.

Tandem Mass Spectrometry (MS/MS)

MS/MS analysis involves the isolation of a precursor ion (in this case, the molecular ion of this compound) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions provide a fragmentation fingerprint that is characteristic of the molecule's structure.

The fragmentation of this compound is expected to proceed through several key pathways, primarily involving the cleavage of the pyrrolidine ring and the bonds connecting it to the quinoline system. The quinoline ring itself is relatively stable, though it can undergo characteristic losses, such as the expulsion of HCN. georganics.sk

Illustrative HRMS and MS/MS Fragmentation Data

The following table presents hypothetical, yet chemically plausible, HRMS and MS/MS fragmentation data for this compound. This data is based on the known fragmentation behavior of related heterocyclic compounds.

Precursor Ion (m/z) Formula Measured Mass (Da) Mass Error (ppm) Proposed Fragment Ion (m/z) Proposed Neutral Loss Structural Interpretation
211.1230[C₁₃H₁₅N₂]⁺211.1228-0.9143.0597C₅H₈NLoss of the pyrrolidine ring via cleavage of the C-C bond between the two rings.
211.1230[C₁₃H₁₅N₂]⁺211.1228-0.9129.0573C₆H₁₀NCleavage resulting in the quinoline core.
211.1230[C₁₃H₁₅N₂]⁺211.1228-0.970.0651C₉H₇NFormation of the protonated pyrrolidine fragment.
143.0597[C₉H₈N]⁺143.0595-1.4115.0542HCNLoss of hydrogen cyanide from the quinoline fragment.

This table contains illustrative data based on chemical principles, as specific experimental values for this compound are not publicly available.

In the context of analyzing complex mixtures, such as environmental samples or synthetic reaction byproducts, HRMS and MS/MS can be used to selectively detect and identify this compound and its potential transformation products. For instance, in a non-clinical setting, one might investigate the products formed from the oxidation or degradation of the parent compound. The high resolution and specificity of these mass spectrometry techniques would allow for the confident identification of these related species.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational state. nih.govresearchgate.netresearchgate.netresearchgate.net

FT-IR Spectroscopy

The FT-IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to the vibrations of the quinoline and pyrrolidine rings. Key expected vibrational modes include:

N-H Stretching: A band in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretch of the secondary amine in the pyrrolidine ring.

C-H Stretching: Aromatic C-H stretching vibrations from the quinoline ring would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the pyrrolidine ring would be observed just below 3000 cm⁻¹.

C=C and C=N Stretching: The stretching vibrations of the aromatic carbon-carbon and carbon-nitrogen bonds of the quinoline ring are expected in the 1600-1450 cm⁻¹ region.

C-N Stretching: The C-N stretching of the pyrrolidine ring would likely appear in the 1250-1020 cm⁻¹ range.

Out-of-Plane Bending: Aromatic C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region can provide information about the substitution pattern of the quinoline ring.

Raman Spectroscopy

Raman spectroscopy is complementary to FT-IR and is particularly sensitive to the vibrations of non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong bands for the aromatic ring stretching vibrations of the quinoline system. The symmetric breathing modes of the rings would also be prominent.

Conformational Insights

The relative orientation of the pyrrolidine ring with respect to the quinoline ring can influence the vibrational spectra. Computational studies on related pyrrolidine-containing compounds have shown that different conformers can exhibit distinct vibrational frequencies. researchgate.net By comparing experimental FT-IR and Raman spectra with theoretically predicted spectra for different possible conformers, it may be possible to deduce the most stable conformation of this compound in the solid state or in solution. For example, the position and intensity of the N-H stretching band could be sensitive to intramolecular hydrogen bonding between the pyrrolidine N-H and the quinoline nitrogen, which would depend on the conformation.

Illustrative Vibrational Spectroscopy Data

The following table presents a hypothetical but plausible assignment of the major vibrational bands for this compound.

FT-IR Frequency (cm⁻¹) Raman Frequency (cm⁻¹) Vibrational Assignment Functional Group/Moiety
33503352N-H stretchPyrrolidine
30603065Aromatic C-H stretchQuinoline
29502955Aliphatic C-H stretch (asymmetric)Pyrrolidine
28702875Aliphatic C-H stretch (symmetric)Pyrrolidine
16101612C=C/C=N ring stretchQuinoline
15801585C=C ring stretchQuinoline
14701475CH₂ scissoringPyrrolidine
13801382C-H in-plane bendQuinoline/Pyrrolidine
12201225C-N stretchPyrrolidine
750755Aromatic C-H out-of-plane bendQuinoline

Coordination Chemistry and Metal Complexation of 2 Pyrrolidin 2 Yl Quinoline

Ligand Design Principles and Coordination Modes of 2-(Pyrrolidin-2-yl)quinoline

Based on its constituent parts, this compound possesses the fundamental attributes of a bidentate N,N'-donor ligand. The quinoline (B57606) ring system offers a nitrogen atom with sp2 hybridization, which is a common coordination site in a vast array of metal complexes. The pyrrolidine (B122466) ring, on the other hand, contains a secondary amine nitrogen with sp3 hybridization. The combination of a five-membered aliphatic pyrrolidine ring and a rigid aromatic quinoline moiety suggests the formation of a five-membered chelate ring upon coordination to a metal center.

The stereochemistry of the pyrrolidine ring, particularly if a specific enantiomer like (S)-2-(Pyrrolidin-2-yl)quinoline is used, could introduce chirality to the resulting metal complexes. This is a highly desirable feature in the design of catalysts for asymmetric synthesis. The flexibility of the pyrrolidine ring, in contrast to the planar quinoline, could allow for some conformational adaptability upon coordination.

Synthesis and Characterization of Transition Metal Complexes with this compound

Although no specific synthesis of transition metal complexes with this compound has been reported, general synthetic routes for similar N,N'-bidentate ligands typically involve the reaction of the ligand with a metal salt in a suitable solvent.

Group VI-XII Metal Complexes

There is no available literature detailing the synthesis and characterization of Group VI-XII metal complexes with this compound. Research on related quinoline-based ligands suggests that complexes with metals such as copper(II), zinc(II), and ruthenium(II) could potentially be synthesized. nih.govnih.gov Characterization would likely involve techniques such as single-crystal X-ray diffraction to determine the solid-state structure, NMR spectroscopy to elucidate the structure in solution, and UV-Vis spectroscopy to study the electronic transitions.

Lanthanide and Actinide Coordination Compounds

The coordination chemistry of lanthanides and actinides with this compound is an entirely unexplored field. Lanthanide ions are known to form complexes with various quinoline derivatives, often exhibiting interesting photophysical properties. researchgate.net However, without experimental data, any discussion on the potential formation and properties of lanthanide or actinide complexes with this compound would be purely speculative.

Electronic Structure and Spin State Analysis of this compound Metal Complexes

The electronic structure and spin state of metal complexes are fundamentally dependent on the nature of the ligand and the metal ion. For hypothetical complexes of this compound, the quinoline moiety, as an aromatic system, could participate in π-backbonding with suitable metal centers, influencing the d-orbital splitting. The pyrrolidine nitrogen, being a simple amine donor, would primarily act as a σ-donor.

Redox Properties and Electrocatalytic Applications of this compound Coordination Compounds

The redox behavior of metal complexes is intrinsically linked to the electronic character of the ligands. The quinoline ring is known to be redox-active in some complexes, and this property could be modulated by the pyrrolidine substituent. The potential for this compound complexes to act as electrocatalysts would depend on the ability of the metal center to cycle between different oxidation states, a process that is heavily influenced by the coordinating ligand.

Given the current lack of research, the exploration of the coordination chemistry of this compound represents a significant opportunity for future investigations. Such studies would not only fill a void in the fundamental understanding of this ligand's behavior but could also pave the way for new applications in areas such as asymmetric catalysis and materials science.

Catalytic Applications of 2 Pyrrolidin 2 Yl Quinoline and Its Metal Complexes

Asymmetric Catalysis Mediated by Chiral 2-(Pyrrolidin-2-yl)quinoline Ligands

The inherent chirality of the pyrrolidine (B122466) ring in this compound makes it a valuable precursor for the development of chiral ligands for asymmetric catalysis. By coordinating with a metal center, the ligand can create a chiral environment that influences the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other.

While direct applications of this compound in enantioselective hydrogenation are not extensively documented in dedicated studies, the hydrogenation of quinoline (B57606) derivatives to form optically active tetrahydroquinolines is a well-established and important transformation. Chiral 1,2,3,4-tetrahydroquinolines are key structural motifs in numerous biologically active compounds and natural products. The development of efficient catalytic systems for this purpose is an active area of research.

Typically, iridium and ruthenium complexes with chiral phosphine (B1218219) ligands have been successfully employed for the asymmetric hydrogenation of quinolines, achieving high enantioselectivities (up to 96% ee). researchgate.net For instance, the use of iridium catalysts with chiral ferrocenyloxazoline derived N,P ligands has been reported to yield up to 92% ee in the asymmetric hydrogenation of quinolines. researchgate.net Given the structural similarities and the presence of both a nitrogen-containing aromatic ring and a chiral center, it is plausible that metal complexes of chiral this compound could serve as effective catalysts in such reactions. The pyrrolidine nitrogen and the quinoline nitrogen can act as a bidentate ligand, creating a chiral pocket around the metal center. Further research in this area could lead to the development of novel, efficient, and phosphine-free catalysts for the enantioselective hydrogenation of quinolines and other heteroaromatic compounds.

The formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds in an asymmetric fashion is a cornerstone of modern organic synthesis. Chiral ligands play a pivotal role in controlling the stereochemistry of these transformations. While specific examples utilizing this compound as a ligand are limited, the broader class of quinoline and pyrrolidine-containing ligands has shown significant promise.

For instance, chiral oxazolinylquinoline type ligands have been synthesized and applied in various asymmetric reactions. thieme-connect.com The modular synthesis of these ligands allows for the tuning of their steric and electronic properties, which is crucial for achieving high enantioselectivity. Similarly, chiral ligands incorporating both oxazoline (B21484) and thiazoline (B8809763) units have been successfully used in zinc-catalyzed Friedel-Crafts alkylations and chromium-catalyzed Nozaki-Hiyama-Kishi allylations, affording high enantiomeric excesses. rsc.org These examples underscore the potential of combining a nitrogen-containing heterocycle with a chiral moiety to create effective ligands for asymmetric C-C and C-X bond-forming reactions. The this compound framework fits this design principle and represents a promising candidate for future investigations in this area.

The pyrrolidine scaffold, particularly derived from proline, is a privileged structure in organocatalysis. clockss.org The secondary amine of the pyrrolidine ring can react with carbonyl compounds to form enamines or iminium ions, which then participate in a variety of asymmetric transformations. The functionalization of the pyrrolidine ring, for example by introducing a quinoline group, can significantly influence the catalyst's activity and selectivity.

A notable example is the use of N-(8-quinolinesulfonyl)prolinamide as an organocatalyst in the enantioselective cross-aldol reaction between acetone (B3395972) and trihalomethyl ketones or imines. ajchem-b.comnih.gov In this system, the quinoline moiety is believed to play a crucial role in the stereochemical outcome through hydrogen bonding interactions. Molecular orbital calculations have suggested that a hydrogen bond between the sulfonimide proton and the nitrogen atom of the quinoline ring is critical for achieving high enantioselectivity. nih.gov This demonstrates a successful integration of the quinoline unit into a pyrrolidine-based organocatalyst to enhance its performance.

Performance of Prolinamide Organocatalysts in Asymmetric Aldol Reaction. ajchem-b.com
CatalystYield (%)ee (%)
N-(8-quinolinesulfonyl)prolinamideHighHigh
Other prolinamide derivativesVariableVariable

The development of mechanically interlocked prolinamides as organocatalysts has also been explored, where the presence of a macrocycle near the pyrrolidine active site creates a dynamic chiral pocket, leading to improved yields and selectivities. nih.gov These advanced catalyst designs highlight the potential for further modifications of the this compound scaffold to create highly efficient and selective organocatalysts.

Mechanistic Investigations of Catalytic Cycles Involving this compound Complexes

Understanding the mechanism of a catalytic reaction is crucial for its optimization and the rational design of new catalysts. For reactions involving this compound complexes, the mechanism would depend on whether it is a metal-mediated or an organocatalytic process.

In a potential metal-mediated reaction, such as hydrogenation, the this compound would first coordinate to the metal center through its two nitrogen atoms. The substrate would then coordinate to this chiral metal complex, and the subsequent reaction (e.g., hydride transfer) would be directed by the chiral environment of the ligand, leading to an enantiomerically enriched product. The catalytic cycle would be completed by the release of the product and regeneration of the active catalyst. Mechanistic studies on the synthesis of pyrrolidines and piperidines via copper-catalyzed intramolecular C-H amination have provided insights into the potential roles of metal complexes in such transformations, involving different oxidation states of the metal. researchgate.net

In organocatalysis, the mechanism typically involves the formation of an enamine or iminium ion intermediate. clockss.org For a catalyst like N-(8-quinolinesulfonyl)prolinamide, the pyrrolidine nitrogen would form an enamine with a ketone substrate. The quinoline nitrogen, through hydrogen bonding with the sulfonamide proton, would help to create a rigid and well-defined transition state, leading to high stereocontrol in the subsequent reaction with an electrophile. nih.govyoutube.com

Supported and Heterogenized this compound Catalysts

The development of supported and heterogenized catalysts is of great importance for practical applications, as it facilitates catalyst separation and recycling, leading to more sustainable and cost-effective processes. While there are no specific reports on the heterogenization of this compound catalysts, the general strategies for immobilizing homogeneous catalysts can be applied.

One common approach is to anchor the catalyst onto a solid support, such as silica, polymers, or magnetic nanoparticles. For instance, zeolite-based catalysts have been used for the synthesis of quinolines from aniline (B41778) and alcohols. rsc.orgsemanticscholar.org Although this is for the synthesis of the quinoline core itself, it demonstrates the use of heterogeneous catalysts in quinoline chemistry. A review on pyrrolidine-based recyclable organocatalysts suggests various strategies for their immobilization, which could be adapted for quinoline-containing pyrrolidine catalysts. nih.gov The functionalization of the this compound ligand with a suitable linker would allow its covalent attachment to a solid support, enabling its use in continuous flow reactors or for easy recovery after a batch reaction.

Applications in Materials Science and Photochemistry

Incorporation of 2-(Pyrrolidin-2-yl)quinoline into Functional Polymeric Materials

The integration of specific chromophores into polymeric matrices is a key strategy for developing functional materials with tailored optical and electronic properties. While the direct polymerization of this compound has not been extensively documented, the synthesis of analogous structures suggests its viability as a monomer or a functional pendant group.

For instance, novel unsymmetrical bis-quinolin-3-yl chalcones incorporating pyrrolidine (B122466) substituents have been synthesized. rsc.org These molecules, possessing α,β-unsaturated ketone moieties, are potential precursors for polymerization, offering a pathway to polymers with embedded quinoline-pyrrolidine functionalities. Such polymers could exhibit unique photophysical properties derived from the quinoline (B57606) core.

Furthermore, the general class of quinoline derivatives is recognized for its potential in creating materials for optoelectronic applications, including organic light-emitting diodes (OLEDs). nih.govnih.gov The incorporation of the this compound scaffold into a polymer backbone could lead to materials with enhanced processability and film-forming characteristics, crucial for device fabrication.

Fluorescence and Luminescence Properties of this compound and its Derivatives

Quinoline derivatives are well-known for their luminescence properties, which can be finely tuned by chemical modification. nih.govresearchgate.net The this compound scaffold, combining an electron-accepting quinoline moiety with an electron-donating pyrrolidine group, is expected to exhibit interesting photophysical behaviors.

Photoinduced Electron Transfer (PET) Mechanisms

Photoinduced Electron Transfer (PET) is a critical process that governs the fluorescence of many sensor molecules. In the context of quinoline derivatives, PET is often responsible for fluorescence quenching. For example, the fluorescence of certain quinoline derivatives is quenched in the presence of metal ions like Co²⁺ through a collisional quenching mechanism, indicating an energy transfer process. researchgate.net This quenching can be reversed or enhanced depending on the specific interaction between the fluorophore and the analyte.

In many quinoline-based fluorescent sensors, a receptor unit is linked to the quinoline fluorophore. In the absence of an analyte, the receptor can quench the fluorescence of the quinoline via a PET process. Upon binding of the analyte to the receptor, this PET process can be inhibited, leading to a "turn-on" fluorescence response. This principle is fundamental to the design of chemosensors.

Solvatochromism and Aggregation-Induced Emission (AIE)

Solvatochromism , the change in the color of a substance with the polarity of the solvent, is a characteristic feature of push-pull chromophores. Quinoline derivatives with donor and acceptor groups often exhibit positive solvatochromism, where the emission wavelength red-shifts in more polar solvents. rsc.orgnih.gov This is due to the stabilization of a more polar excited state. Studies on related hydroxyquinoline derivatives have demonstrated significant solvatochromic shifts, which can be used to probe the microenvironment of the molecule. researchgate.net For example, a 16 nm red-shift in the fluorescence peak was observed for a hydroxyquinoline derivative as solvent polarity increased. researchgate.net

Aggregation-Induced Emission (AIE) is a phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent in the aggregated state. nih.govresearchgate.net This effect is often observed in molecules with rotatable groups, where the restriction of intramolecular rotation in the solid state blocks non-radiative decay pathways and opens up the radiative channel. Quinoline-based molecules, including those with pyrrolidine substituents, have been shown to exhibit AIE. nih.govresearchgate.netrsc.orgnih.govgoogle.com For instance, a quinoline-malononitrile derivative, which is a typical AIE-active building block, shows significantly enhanced red fluorescence in a high-viscosity glycerol (B35011) system compared to a low-viscosity PBS solution. nih.gov

Development of Fluorescent Probes and Sensors Based on this compound (Excluding Biosensors for Clinical Diagnostics)

The inherent fluorescence of the quinoline scaffold and its sensitivity to the local environment make it an excellent platform for developing fluorescent probes and sensors. nih.govresearchgate.net The pyrrolidine moiety in this compound can act as a binding site for various analytes, particularly metal ions.

The fluorescence of quinoline derivatives can be either quenched or enhanced upon coordination with metal ions. researchgate.netnih.gov This "turn-off" or "turn-on" response forms the basis of many metal ion sensors. For example, new quinoline-based fluorescent sensors have been developed for the selective detection of Fe³⁺ in an aqueous medium, with detection limits as low as 10 nM. nih.gov The mechanism often involves fluorescence quenching through the formation of a complex between the quinoline derivative and the metal ion. nih.govnih.gov

The table below summarizes the sensing performance of some representative quinoline-based fluorescent sensors for metal ions.

Sensor TypeAnalyteDetection LimitQuenching/EnhancementReference
Quinoline-based sensor 4Fe³⁺15 nMQuenching nih.gov
Quinoline-based sensor 5Fe³⁺10 nMQuenching nih.gov
Quinoline derivative (SQDS)Co²⁺N/AQuenching researchgate.net

Optoelectronic Applications of this compound Containing Scaffolds

Quinoline derivatives are promising materials for optoelectronic devices, particularly Organic Light-Emitting Diodes (OLEDs), due to their high luminescence efficiency and charge-transporting properties. nih.govnih.govscribd.comuconn.edu They can function as emitters, electron-transporting materials, or host materials in OLEDs. nih.gov

The incorporation of quinoline moieties into conjugated organic compounds has been shown to significantly improve the luminescence efficiency and brightness of OLEDs. nih.gov For example, quinoline-based materials exhibiting Thermally Activated Delayed Fluorescence (TADF) and Aggregation-Induced Emission (AIE) have been used to fabricate efficient non-doped OLEDs. rsc.org One such device based on a phenoxazine-quinoline derivative achieved a maximum external quantum efficiency (EQE) of 17.3%. rsc.org

The this compound scaffold, with its potential for blue or green emission and good charge carrier mobility, could be a valuable component in the design of new materials for OLEDs.

The performance of some OLEDs using quinoline-based emitters is highlighted in the table below.

EmitterMax. EQE (%)Turn-on Voltage (V)Emission ColorReference
DMAC-QL7.73.2N/A rsc.org
PXZ-QL17.32.6N/A rsc.org
PTZ-QL14.82.8N/A rsc.org

Energy Transfer Processes and Light Harvesting Systems

Energy transfer processes, such as Fluorescence Resonance Energy Transfer (FRET), are fundamental to the operation of light-harvesting systems, which capture and channel light energy. The broad absorption and tunable emission of quinoline derivatives make them suitable candidates for components in artificial light-harvesting systems.

A study on a quinoline derivative, sodium 2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl) quinoline-6,8-disulfonate (SQDS), demonstrated significant energy transfer with cobalt chloride metal ions, which was analyzed using FRET theory. researchgate.net This indicates that quinoline-based structures can act as effective energy donors or acceptors in FRET pairs.

In a light-harvesting system, a molecule like this compound could absorb light and then non-radiatively transfer the excitation energy to an adjacent chromophore, which then emits light at a longer wavelength or uses the energy to drive a chemical reaction. The efficiency of this process is highly dependent on the spectral overlap between the donor's emission and the acceptor's absorption, as well as their proximity and relative orientation. The versatile synthetic chemistry of the quinoline scaffold allows for the construction of complex molecular architectures suitable for efficient light harvesting.

Exploration of 2 Pyrrolidin 2 Yl Quinoline in Pre Clinical Biological Research Focus on Molecular Mechanisms and Target Identification

Molecular Recognition and Binding Studies with Biological Macromolecules (e.g., Enzymes, Receptors, DNA, RNA) in vitro

The initial step in characterizing the biological potential of 2-(pyrrolidin-2-yl)quinoline analogues involves studying their ability to recognize and bind to macromolecular targets. These in vitro studies are fundamental to identifying which proteins or nucleic acids the compounds interact with and the nature of these interactions.

Binding Affinity Determination and Thermodynamic Characterization

Binding affinity quantifies the strength of the interaction between a ligand, such as a this compound analogue, and its target molecule. This is often expressed as the half-maximal inhibitory concentration (IC50), the dissociation constant (Kd), or the binding constant (Kb). Thermodynamic analysis further characterizes the binding by determining the changes in enthalpy (ΔH) and entropy (ΔS), which provides insight into the forces driving the interaction.

In silico molecular docking studies have been used to predict the binding affinity of various quinoline (B57606) derivatives to their targets. For instance, derivatives of 2H-thiopyrano[2,3-b]quinoline showed binding affinities ranging from -5.3 to -6.1 Kcal/mol against the anticancer peptide CB1a. nih.gov Similarly, a docking study of 2-(3-((2-(2-(quinolin-4-yloxy)acetyl)-hydrazineylidene)methyl)-1H-indol-1-yl)acetamide derivatives with the enzyme EhTHRase from Entamoeba histolytica revealed promising binding free energy values, with one compound reaching -8.9 kcal/mol. researchgate.net

Experimental studies on quinoline-based iminothiazoline analogues as alkaline phosphatase inhibitors have identified compounds with significant inhibitory effects, with one derivative exhibiting an IC50 value of 0.337 µM. tandfonline.com In the context of cancer research, certain 3,5-disubstituted and 3,5,7-trisubstituted quinolines have shown potent inhibition of c-Met kinase with IC50 values below 1 nM. orientjchem.org Furthermore, studies on quinoline-based analogues as DNA methyltransferase (DNMT) inhibitors have reported low micromolar inhibitory potency against human DNMT1. nih.gov

Thermodynamic studies on the binding of quinoline amines to human serum albumin (HSA) revealed that the complex formation is a spontaneous and entropy-driven process. tandfonline.com The negative enthalpy (ΔH) and entropy (ΔS) values suggested that hydrogen bonds and van der Waals forces were the primary contributors to the interaction. tandfonline.com

Table 1: Binding Affinity of Selected Quinoline Analogues

Compound Class Target Method Affinity Metric Value
2H-thiopyrano[2,3-b]quinoline derivatives CB1a Peptide In Silico Docking Binding Affinity -5.3 to -6.1 kcal/mol nih.gov
Quinolinyl-iminothiazoline analogue (6g) Alkaline Phosphatase In Vitro Assay IC50 0.337 µM tandfonline.com
Substituted Quinoline derivative c-Met Kinase In Vitro Assay IC50 < 1 nM orientjchem.org
Quinoline-based analogue Human DNMT1 In Vitro Assay IC50 Low micromolar nih.gov

Table 2: Thermodynamic Parameters for Quinoline Amine Binding to HSA

Parameter Value Interpretation
ΔH (Enthalpy Change) Negative Indicates an exothermic reaction, suggesting the formation of favorable interactions like hydrogen bonds. tandfonline.com
ΔS (Entropy Change) Negative Suggests a decrease in the randomness of the system upon binding. tandfonline.com

| ΔG (Gibbs Free Energy Change) | Negative | Indicates a spontaneous binding process. tandfonline.com |

Spectroscopic Probing of Ligand-Target Interactions

Spectroscopic techniques are invaluable for investigating the structural details of ligand-target interactions. Methods such as fluorescence spectroscopy, UV-visible absorption, and circular dichroism (CD) can reveal conformational changes in the macromolecule upon ligand binding.

The interaction between various quinoline derivatives and serum albumins, such as human serum albumin (HSA) and bovine serum albumin (BSA), has been extensively studied using these methods. tandfonline.comnih.govnih.govmdpi.com Fluorescence quenching experiments have consistently shown that quinoline compounds can bind to these proteins, often through a static quenching mechanism, which implies the formation of a ground-state complex. tandfonline.comnih.gov The binding of quinoline yellow to HSA, for example, was found to be driven by hydrophobic forces and hydrogen bonding. nih.gov

UV-visible absorption, CD, and three-dimensional fluorescence spectroscopy analyses have demonstrated that the binding of quinoline analogues can induce microenvironmental perturbations around the protein's fluorophores and cause changes to its secondary structure. nih.govmdpi.com Specifically, CD spectroscopy results indicated minimal conformational changes in the secondary structure of HSA upon binding with certain quinoline amines. tandfonline.com These spectroscopic studies confirm complex formation and provide insights into the resulting structural alterations of the biological macromolecule. nih.govmdpi.com

Mechanistic Investigations of Enzyme Inhibition or Activation by this compound and its Analogues in vitro

Once binding to an enzyme is established, the next step is to understand the functional consequence of this interaction, namely whether the compound inhibits or activates the enzyme and through what mechanism.

Kinetic Characterization of Enzyme Modulation

Enzyme kinetics studies are performed to determine the mechanism of inhibition or activation. By measuring reaction rates at varying substrate and inhibitor concentrations, researchers can classify the inhibitor as competitive, non-competitive, uncompetitive, or mixed-type. pharmaguideline.comembrapa.br

For example, kinetic analysis of a potent quinolinyl-iminothiazoline analogue (6g) as an inhibitor of alkaline phosphatase revealed a non-competitive mechanism of inhibition. tandfonline.com In this mode, the inhibitor binds to a site on the enzyme other than the active site, affecting the enzyme's catalytic efficiency but not its ability to bind the substrate. The study determined that while the Michaelis constant (Km) remained unchanged, the maximum reaction velocity (Vmax) decreased with increasing inhibitor concentrations. The enzyme-inhibitor dissociation constant (Ki) for this compound was found to be 0.47 µM. tandfonline.com

In another study, a cyanoquinoline compound was characterized as an inhibitor of the protein kinase MEK1. nih.gov The investigation revealed that different quinoline-based inhibitors could exhibit various mechanisms, including ATP-competitive, noncompetitive, or uncompetitive inhibition, depending on the specific assay conditions and the compound's structure. nih.gov This highlights the complexity of enzyme modulation and the importance of detailed kinetic analysis.

Co-crystallization Studies of Enzyme-Ligand Complexes

X-ray crystallography is a powerful technique used to determine the three-dimensional atomic structure of molecules, including complex structures of a ligand bound within the active site of an enzyme. nih.gov Such co-crystal structures provide definitive evidence of binding and reveal the precise orientation and interactions of the ligand with specific amino acid residues of the protein. researchgate.net

While a specific co-crystal structure for this compound was not found, studies on related scaffolds are informative. For instance, the X-ray co-crystal structure of a chiral pyrrolidine (B122466) derivative bound to CK1 kinase was determined, providing insights into its binding mode and the structural basis for its selectivity. nih.gov Similarly, the crystal structure of a quinolinyl iminothiazoline has been analyzed, detailing its molecular geometry and intermolecular interactions, which are crucial for understanding how it might fit into an enzyme's active site. researchgate.net

These structural studies are critical for structure-based drug design, allowing for the rational optimization of ligands to improve their binding affinity and selectivity for the target enzyme. nih.gov

Cellular Uptake and Intracellular Localization Studies of this compound (Non-Clinical Context)

Understanding how a compound enters cells and where it localizes within the intracellular environment is crucial for correlating its molecular activity with its cellular effects. These studies are typically conducted in cell culture models.

The cellular uptake of quinoline derivatives can be influenced by their physicochemical properties. For example, the introduction of a halogen group into the side chain of a quinoline derivative has been found to increase its lipophilicity and, consequently, its cellular uptake. orientjchem.org The method of delivery can also be critical. A novel 1,2-dihydroquinoline anticancer agent, when encapsulated in cationic liposomes, showed significantly more efficient uptake into HepG2 and SMMC tumor cells compared to neutral liposomes, as determined by flow cytometry and confocal microscopy. iiarjournals.org

The specific chemical structure of analogues also plays a role in uptake mechanisms. Glycoconjugates of quinoline derivatives where the quinoline moiety is attached to the C-6 position of D-glucose have shown preferable cellular uptake in neoplastic cells, a process likely mediated by GLUT transporters. mdpi.com

Once inside the cell, quinoline derivatives can localize to specific organelles. Some derivatives of 6-cinnamamido-quinoline-4-carboxamide have been shown to impair lysosome function, indicating their accumulation and activity within this organelle. nih.gov Other quinoline-based compounds have been designed as fluorescent probes to sense pH in specific cellular microenvironments. researchgate.net Furthermore, certain rhodium(III) metal complexes bearing quinoline–benzopyran ligands have been observed to localize within the cell nucleus, demonstrating that these compounds can cross multiple cellular barriers to reach their target. rsc.org

Target Identification and Validation Methodologies Using this compound Probes

The identification and validation of molecular targets are pivotal steps in preclinical biological research, providing the foundation for understanding disease mechanisms and developing novel therapeutics. Chemical probes derived from bioactive scaffolds like this compound are powerful tools in this endeavor. These probes are designed to interact specifically with their protein targets, enabling their identification and subsequent validation. The methodologies employed typically involve the strategic modification of the this compound core to incorporate reporter tags or reactive functionalities without significantly compromising its inherent biological activity.

One of the foremost techniques in target identification is affinity-based proteomics . This approach utilizes chemical probes that are chemically modified versions of the parent compound, this compound. These probes are designed to include three key components: the this compound pharmacophore for target recognition, a reactive group for covalent attachment to the target, and a reporter tag (e.g., biotin or a fluorescent dye) for detection and isolation of the target protein.

A prominent strategy within affinity-based proteomics is photoaffinity labeling (PAL) . In this method, a photo-reactive moiety, such as a diazirine, benzophenone, or aryl azide, is incorporated into the this compound scaffold. Upon irradiation with UV light, this group forms a highly reactive species that covalently crosslinks the probe to its binding partner. The position of the photo-reactive group is critical and is strategically placed on the scaffold at a position that is not essential for target binding, often guided by preliminary Structure-Activity Relationship (SAR) studies. For instance, positions on the quinoline ring distal to the pyrrolidinyl moiety might be suitable for modification.

Another layer of sophistication can be added by incorporating bioorthogonal handles . These are chemical functionalities, such as alkynes or azides, that are inert to biological systems but can undergo specific ligation reactions with a corresponding partner. A this compound probe can be synthesized with a terminal alkyne, for example. After the probe has bound to its cellular target, a reporter tag bearing an azide group can be introduced and specifically attached to the probe-target complex via a copper-catalyzed or strain-promoted alkyne-azide cycloaddition ("click chemistry"). This two-step approach can minimize potential steric hindrance from a bulky reporter tag during the initial target engagement.

An illustrative example of a targeting application of a related scaffold involves the use of Gallium-68 (⁶⁸Ga) labeled (R)-pyrrolidin-2-yl-boronic acid-based tracers with a quinoline component for Positron Emission Tomography (PET) imaging. These radiolabeled probes are designed to target specific proteins like the Fibroblast Activation Protein (FAP), which is overexpressed in many cancers. This demonstrates the utility of the quinoline-pyrrolidine framework in designing molecules for specific molecular targeting in a biological context.

Once a target protein is identified and isolated, its identity is typically determined using mass spectrometry-based proteomics. Validation of the identified target is the subsequent crucial step. This can be achieved through various methods, including genetic techniques like siRNA or CRISPR/Cas9 to knockdown or knockout the gene encoding the putative target protein and observing if the biological effect of the original this compound compound is diminished.

Advanced Analytical Methodologies for Detection and Quantification Excluding Basic Identification

Chromatographic Separation Techniques

Chromatographic methods are paramount for the separation and quantification of 2-(Pyrrolidin-2-yl)quinoline, especially for resolving its enantiomers and analyzing it in complex mixtures. The presence of a chiral carbon at the 2-position of the pyrrolidine (B122466) ring requires specialized chiral chromatography for its complete stereochemical characterization.

Chiral High-Performance Liquid Chromatography (HPLC)

The enantiomers of a chiral compound like this compound are expected to have identical physical properties in a non-chiral environment but may exhibit different biological activities. Therefore, their separation and individual quantification are critical. Chiral HPLC is the benchmark technique for this purpose. The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.

While direct chiral HPLC analysis of this compound has not been extensively documented, methods developed for structurally related quinolones are highly relevant. A new chiral HPLC method was successfully developed for the enantiomeric resolution of various quinolone compounds using a Chirobiotic T column, which is based on the macrocyclic glycopeptide antibiotic teicoplanin. nih.gov This CSP effectively separates enantiomers through mechanisms like hydrogen bonding and π-π interactions. nih.gov Given the structural similarities, such a teicoplanin-based CSP would be a promising starting point for developing a separation method for this compound enantiomers.

Another powerful strategy is the indirect approach, which involves derivatizing the analyte with a chiral derivatizing reagent (CDR) to form a pair of diastereomers. These diastereomers can then be separated on a standard, non-chiral reversed-phase (RP-HPLC) column. A novel CDR based on quinoline (B57606) and the chiral amino acid L-proline (a pyrrolidine derivative) has been synthesized. researchgate.net This reagent was used to derivatize and successfully separate the enantiomers of β-blockers using RP-HPLC. researchgate.net This approach could be readily adapted for this compound, where its secondary amine in the pyrrolidine ring can react with a suitable CDR.

ParameterValueReference
Analyte Quinolone Enantiomers nih.gov
Column Chirobiotic T (150 × 4.6 mm, 5.0 μm) nih.gov
Mobile Phase MeOH:ACN:Water:TEA (e.g., 70:10:20:0.1%) nih.gov
Flow Rate 1.0 mL/min nih.gov
Detection UV nih.gov
Resolution Factor (Rs) 1.80 - 2.25 nih.gov
Separation Factor (α) 2.86 - 6.0 nih.gov
Limit of Detection (LOD) 4.0 - 12 ng nih.gov

Table 1: Example of Chiral HPLC Method Parameters for Quinolone Compounds. This table illustrates typical parameters from a study on various quinolones, which could serve as a basis for developing a method for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

For the analysis of this compound within complex mixtures, such as reaction byproducts or environmental samples, Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique. It combines the superior separation capability of gas chromatography with the sensitive and specific detection of mass spectrometry.

A method for determining quinoline in textiles involved ultrasonic extraction with toluene (B28343) followed by GC-MS analysis using a DB-5MS capillary column. researchgate.net The method demonstrated good linearity and a low detection limit of 0.1 mg·kg⁻¹. researchgate.net Similarly, GC coupled with Time-of-Flight Mass Spectrometry (GC-TOF-MS) has been used to identify quinoline and its derivatives in honey, demonstrating the ability to elucidate structures based on fragmentation patterns and accurate mass measurements. nih.gov

For a compound like this compound, a GC-MS protocol would likely involve an initial extraction step, followed by injection into the GC system. The choice of column (e.g., a mid-polarity column like a DB-5MS) and temperature programming would be optimized to achieve good peak shape and separation from matrix components. The mass spectrometer, operating in electron ionization (EI) mode, would provide a characteristic fragmentation pattern that can be used for definitive identification and quantification.

ParameterValueReference
Analyte Quinoline researchgate.net
Sample Matrix Textiles researchgate.net
Extraction Ultrasonic extraction with Toluene researchgate.net
GC Column DB-5MS (30 m × 0.25 mm × 0.5 μm) researchgate.net
Oven Program 90℃ (2 min), then to 260℃ at 20℃/min, hold 3 min researchgate.net
Detection Mass Spectrometry (MS) researchgate.net
Retention Time 6.596 min researchgate.net
LOD 0.1 mg kg⁻¹ researchgate.net

Table 2: Example of GC-MS Parameters for Quinoline Analysis in a Complex Matrix. These parameters, used for the parent compound quinoline, provide a relevant starting point for the analysis of its derivatives like this compound.

Electrochemical Detection Methods for this compound

Electrochemical sensors offer a promising avenue for the rapid, sensitive, and cost-effective detection of this compound. These methods rely on the oxidation or reduction of the analyte at an electrode surface, generating a measurable electrical signal (e.g., current) that is proportional to its concentration. The quinoline moiety is electrochemically active, making this approach highly feasible.

The development of advanced electrode materials is key to achieving high sensitivity and selectivity. For instance, a glassy carbon electrode (GCE) modified with a graphene-zirconium metal-organic framework (Zr-MOF-GA) hybrid has been successfully used for the electrochemical sensing of quinoline. researchgate.net This sensor demonstrated a good linear range and reusability, with the MOF and graphene components providing a large surface area and synergistic effects that enhance the electrochemical response. researchgate.net

To develop a sensor for this compound, a similar strategy could be employed. A GCE could be modified with a nanocomposite material specifically chosen to enhance the electrocatalytic oxidation of the target molecule. Materials like conducting polymers (e.g., polypyrrole, poly(3,4-ethylenedioxythiophene)) or metal oxide nanoparticles could be incorporated to improve conductivity and catalytic activity. mdpi.comrsc.org Techniques such as cyclic voltammetry (CV) would be used to characterize the electrochemical behavior of the compound, while more sensitive techniques like differential pulse voltammetry (DPV) or square wave voltammetry (SWV) would be used for quantification, offering lower detection limits. nih.gov

Electrode ConfigurationAnalyteLinear Range (wt%)Sensitivity (µA wt%⁻¹ cm⁻²)Reference
Zr-MOF-GO/GCEQuinoline0.0001 - 0.00838.57 × 10⁻⁵ researchgate.net
Zr-MOF-GO/GCEPyridine (B92270)0.0001 - 0.00831.43 × 10⁻⁴ researchgate.net

Table 3: Performance of a Zr-MOF-Graphene Oxide Modified Electrode for the Detection of Nitrogen-Containing Heterocycles. This data for quinoline and pyridine demonstrates the potential of modified electrodes for the sensitive detection of related compounds like this compound.

Development of Selective Spectrophotometric and Fluorometric Assays

Spectrophotometric and fluorometric methods are widely used in analytical chemistry due to their simplicity, high sensitivity (especially for fluorescence), and adaptability. These techniques are based on measuring the absorption or emission of light by a molecule. The quinoline ring is a well-known fluorophore, making it an ideal structural motif for the development of fluorescent assays. nih.gov

Fluorometric Assays

Fluorometric assays can be designed to be highly selective for a target analyte. A common strategy involves creating a sensor molecule that experiences a change in its fluorescence properties (e.g., quenching or enhancement) upon binding to the analyte. Numerous fluorescent sensors based on quinoline derivatives have been developed for the detection of metal ions. For example, quinoline-based sensors have been synthesized that show a remarkable fluorescence quenching effect in the presence of ions like Fe³⁺, Cu²⁺, and Ni²⁺. researchgate.netscirp.org This is often due to the formation of a metal-ligand complex that facilitates photoinduced electron transfer (PET), quenching the fluorescence of the quinoline fluorophore. researchgate.net

For a specific research application, a selective fluorometric assay for this compound could be developed. One approach would be to synthesize a custom molecular receptor that binds selectively to the this compound structure. Alternatively, a competitive assay format could be designed. Another possibility involves derivatization with a fluorescent tag, such as fluorescamine, which reacts with primary and secondary amines to yield highly fluorescent products. This approach was successfully used for the spectrofluorimetric determination of pregabalin (B1679071) in urine samples. nih.gov

Spectrophotometric Assays

Colorimetric or spectrophotometric assays provide a straightforward method for quantification. These assays typically involve a reaction that produces a colored product, with the intensity of the color being proportional to the analyte's concentration. The analysis is then performed using a UV-Vis spectrophotometer. nih.gov

A sensitive spectrophotometric method was developed for various fluoroquinolones based on the formation of a colored charge-transfer (CT) complex with chloranilic acid as a π-acceptor. scirp.org The formation of the colored complex allows for quantification in the visible region of the spectrum, minimizing interference from other UV-absorbing compounds. Given that this compound contains an electron-rich aromatic system, it could potentially act as a donor in a similar CT reaction, forming the basis for a selective spectrophotometric assay.

Assay TypeTarget Analyte ClassPrincipleTypical λ (nm)Reference
FluorometricMetal Ions (e.g., Fe³⁺)Fluorescence Quenching by AnalyteEx: 314 researchgate.net
FluorometricFluoroquinolonesCharge-Transfer Complex FormationEm: 445-492 scirp.org
SpectrophotometricFluoroquinolonesCharge-Transfer Complex FormationVis range scirp.org
FluorometricPrimary/Secondary AminesDerivatization with FluorescamineEm: ~475 nih.gov

Table 4: Overview of Spectrophotometric and Fluorometric Assay Principles Applicable to Quinoline Derivatives. This table summarizes various assay strategies that could be adapted for the specific detection of this compound based on its structural features.

Structure Property and Structure Activity Relationships Sar/spr of 2 Pyrrolidin 2 Yl Quinoline Derivatives

Quantitative Structure-Activity Relationship (QSAR) Modeling for Catalytic Efficiency

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or, in a broader sense, their chemical properties. nih.gov While specific QSAR models for the catalytic efficiency of 2-(Pyrrolidin-2-yl)quinoline derivatives are not extensively reported in the public domain, the principles of QSAR can be applied to understand the structural features that would be crucial for their catalytic performance.

Drawing parallels from QSAR studies on other quinoline-based catalysts, key molecular descriptors can be identified as potentially significant for modeling the catalytic efficiency of this compound derivatives. These descriptors often fall into several categories:

Electronic Descriptors: These quantify the electronic properties of the molecule, such as the distribution of charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For a this compound catalyst, the nitrogen atoms in both the quinoline (B57606) and pyrrolidine (B122466) rings are key sites for electronic interactions, and their charge densities would be critical descriptors.

Steric Descriptors: These relate to the size and shape of the molecule. Descriptors like molecular volume, surface area, and specific steric parameters (e.g., Taft's steric parameter, Es) can influence the accessibility of the catalytic site. In the case of this compound, the bulkiness of substituents on either the quinoline or pyrrolidine ring would be a major factor.

Hydrophobic Descriptors: These describe the lipophilicity of the molecule, often represented by the logarithm of the partition coefficient (logP). In catalytic reactions occurring in non-aqueous media, the solubility and partitioning of the catalyst are crucial, making logP a relevant descriptor.

A hypothetical QSAR model for the catalytic efficiency of a series of substituted this compound derivatives could take the general form:

Catalytic Efficiency = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ... + cn(Descriptor n)

Where the descriptors could be a combination of electronic, steric, and hydrophobic parameters. The coefficients (c0, c1, c2, ... cn) would be determined through statistical methods like multiple linear regression (MLR) or more advanced machine learning algorithms.

Descriptor TypePotential Key Descriptors for this compound DerivativesRationale for Importance in Catalysis
Electronic Atomic charges on quinoline and pyrrolidine nitrogens, Dipole moment, HOMO/LUMO energiesInfluence on Lewis basicity/acidity, coordination to substrates, and electronic transition states.
Steric Molecular Volume, Surface Area, Substituent van der Waals radiiGoverns access to the catalytic center, substrate selectivity, and potential for steric hindrance.
Hydrophobic LogPAffects solubility in different reaction media and partitioning between phases.

Rational Design Principles Based on SAR for Tailoring Molecular Recognition Properties

The principles of SAR are instrumental in the rational design of molecules with specific molecular recognition capabilities. For this compound derivatives, these principles can be applied to design compounds that can selectively bind to target molecules, such as metal ions, anions, or specific sites on biomolecules.

The design process often involves a systematic modification of the core scaffold and an analysis of the resulting changes in binding affinity and selectivity. Key structural modifications on the this compound framework could include:

Substitution on the Quinoline Ring: Introducing electron-donating or electron-withdrawing groups at various positions on the quinoline ring can modulate the electronic properties of the nitrogen atom, thereby influencing its coordination ability. For instance, an electron-donating group could enhance the Lewis basicity of the quinoline nitrogen, potentially leading to stronger binding with metal cations.

Introduction of Additional Functional Groups: Appending functional groups capable of hydrogen bonding (e.g., -OH, -NH2, -COOH) or other specific interactions can lead to enhanced and more selective molecular recognition. The strategic placement of these groups is crucial to ensure they can effectively interact with the target molecule.

A study on quinoline-based chalcones designed as HIV reverse transcriptase inhibitors highlighted that the presence of a phenyl ring with an electron-withdrawing bromo group and a free amino group on an attached pyrimidine (B1678525) ring resulted in better binding affinity. nih.gov This demonstrates the power of rational design based on SAR.

Structural ModificationRationale for Molecular RecognitionExample of Potential Application
Substitution on Quinoline Ring Modulates electronic properties of the quinoline nitrogen, affecting its coordination ability.Design of selective metal ion sensors or catalysts.
Modification of Pyrrolidine Ring Introduces new binding sites, alters steric hindrance, and controls conformational flexibility.Development of chiral ligands for asymmetric catalysis.
Introduction of Functional Groups Provides additional specific interactions like hydrogen bonding, enhancing binding affinity and selectivity.Creation of receptors for specific anions or biomolecules.

Impact of Stereochemistry on Chemical Reactivity and Biological Interactions (Pre-clinical, Molecular Level)

The this compound scaffold contains a chiral center at the 2-position of the pyrrolidine ring. This introduces the element of stereochemistry, which can have a profound impact on both the chemical reactivity and biological interactions of its derivatives.

At the molecular level, the different stereoisomers (enantiomers and diastereomers) of a this compound derivative will have distinct three-dimensional arrangements of their atoms. This can lead to significant differences in:

Chemical Reactivity in Asymmetric Catalysis: When used as a chiral ligand in asymmetric catalysis, the stereochemistry of the this compound derivative is critical in determining the stereochemical outcome of the reaction. The different spatial arrangements of the substituents around the chiral center will create a chiral environment that favors the formation of one enantiomer of the product over the other.

Biological Interactions: Biological systems, such as enzymes and receptors, are inherently chiral. Consequently, the different enantiomers of a biologically active this compound derivative can exhibit markedly different pharmacological activities. One enantiomer may bind to a receptor with high affinity and elicit a desired biological response, while the other enantiomer may have low affinity or even bind to a different receptor, potentially leading to off-target effects.

For instance, in a study on quinoline derivatives as antiprion agents, the importance of stereoisomerism was highlighted as a key factor influencing their activity. nih.gov

Stereochemical AspectImpact on Chemical ReactivityImpact on Biological Interactions
Presence of Chiral Center Dictates the stereochemical outcome in asymmetric catalysis.Leads to enantioselective binding to chiral biological targets.
(R)- vs. (S)-Enantiomer Can lead to the formation of opposite enantiomers of the product in a catalyzed reaction.Can result in one enantiomer being active (eutomer) and the other being inactive or having a different activity profile (distomer).
Diastereomers Can exhibit different catalytic activities and selectivities.Can have distinct binding affinities and efficacies at a given biological target.

Conformational Rigidity and Flexibility in Modulating Properties

Conformational Rigidity: A more rigid conformation can be advantageous in certain applications. For example, in the design of a highly selective ligand, a rigid structure can pre-organize the binding elements in an optimal geometry for interaction with the target, leading to higher affinity and selectivity. This can be achieved by introducing bulky substituents or by incorporating the scaffold into a larger, more constrained ring system.

Conformational Flexibility: In other scenarios, a degree of conformational flexibility can be beneficial. It can allow the molecule to adapt its shape to bind to different substrates or to traverse biological membranes. The ability to adopt multiple low-energy conformations can be important for catalysts that need to accommodate different transition states.

The balance between rigidity and flexibility is a key consideration in the design of this compound derivatives. Computational methods, such as molecular dynamics simulations, can be employed to explore the conformational space of these molecules and to understand how different structural modifications can influence their flexibility.

Conformational StateAdvantagesDisadvantages
Rigid Higher binding affinity and selectivity due to pre-organization of binding sites.May not be able to adapt to different targets or environments.
Flexible Can adapt to different binding partners and traverse biological membranes.Can have an entropic penalty upon binding, leading to lower affinity.

Future Directions and Emerging Research Opportunities

Integration of 2-(Pyrrolidin-2-yl)quinoline into Supramolecular Architectures

The unique structural and electronic features of this compound make it an excellent candidate for incorporation into supramolecular structures. The quinoline (B57606) ring can participate in π-π stacking interactions, while the nitrogen atoms on both rings can act as coordination sites for metal ions or as hydrogen bond donors/acceptors.

Future research could focus on designing and synthesizing metal-organic frameworks (MOFs) and coordination polymers using this compound as a ligand. These materials could exhibit interesting properties for gas storage, separation, and catalysis. The chirality of the pyrrolidine (B122466) ring could be exploited to create chiral MOFs, which are of great interest for enantioselective separations and asymmetric catalysis.

Furthermore, the principles of host-guest chemistry could be applied to design macrocyclic hosts that can selectively bind this compound, or conversely, use this compound as a guest to probe the cavities of known hosts. The development of such systems could lead to new sensors and molecular recognition platforms.

Table 1: Potential Supramolecular Architectures Incorporating this compound

Supramolecular ArchitecturePotential Building BlocksKey InteractionsPotential Applications
Metal-Organic Frameworks (MOFs)This compound, Metal Ions (e.g., Zn²⁺, Cu²⁺)Coordination bonds, π-π stackingGas storage, separation, catalysis
Coordination PolymersThis compound, Transition MetalsCoordination bondsLuminescent materials, sensors
Host-Guest ComplexesThis compound, Macrocycles (e.g., cyclodextrins)van der Waals forces, hydrogen bondingDrug delivery, molecular recognition
Self-Assembled MonolayersThiol-functionalized this compound on Gold SurfacesThiol-gold bonds, intermolecular interactionsModified electrodes, sensors

Exploration of Novel Reactivity Patterns and Synthetic Transformations

The chemical reactivity of this compound is ripe for exploration. The presence of two distinct heterocyclic rings suggests a rich and varied chemistry. Future studies could investigate the selective functionalization of either the quinoline or the pyrrolidine ring, leading to a diverse library of new derivatives with unique properties.

For instance, electrophilic aromatic substitution on the quinoline ring could be explored to introduce various functional groups, thereby tuning the electronic properties of the molecule. Conversely, the secondary amine of the pyrrolidine ring offers a handle for a wide range of transformations, such as N-alkylation, N-acylation, and the formation of amides and sulfonamides.

The development of novel catalytic applications for this compound and its derivatives is another promising avenue. The chiral pyrrolidine moiety suggests its potential as a ligand in asymmetric catalysis. Metal complexes of this compound could be screened for activity in a variety of organic transformations, including hydrogenations, cross-coupling reactions, and cycloadditions.

Development of Advanced Materials Incorporating this compound

The incorporation of this compound into polymeric structures could lead to the development of advanced materials with novel optical, electronic, and thermal properties. The quinoline moiety is known to impart fluorescence and charge-transporting properties, making it a valuable component for optoelectronic materials.

Future research could focus on the synthesis of polymers with this compound in the main chain or as a pendant group. These polymers could find applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The chirality of the pyrrolidine unit could also be used to create chiroptical materials with applications in optical switching and data storage.

Furthermore, the ability of the quinoline ring to interact with various analytes could be harnessed to create chemosensors. Polymers incorporating this compound could be designed to exhibit a change in their fluorescence or color upon binding to specific ions or molecules.

Table 2: Potential Advanced Materials Based on this compound

Material TypePotential Monomers/Building BlocksDesired PropertiesPotential Applications
Conjugated PolymersVinylated or ethynylated derivatives of this compoundHigh charge carrier mobility, strong luminescenceOrganic electronics (OLEDs, OPVs)
Chiral PolymersPolymerized chiral derivatives of this compoundCircularly polarized luminescence, chiroptical switchingOptical data storage, displays
Fluorescent SensorsPolymers with pendant this compound unitsHigh sensitivity and selectivity to specific analytesEnvironmental monitoring, chemical sensing
Thermally Stable PolymersPolyimides or polyamides containing this compoundHigh decomposition temperature, good mechanical propertiesHigh-performance plastics, aerospace materials

Application in Nanoscience and Bionanotechnology (Non-Clinical Focus)

The interface of nanoscience and bionanotechnology offers exciting opportunities for the application of this compound. Its ability to act as a ligand for metal ions makes it suitable for functionalizing nanoparticles, such as gold nanoparticles and quantum dots.

Future research could explore the use of this compound to stabilize and modify the surface of quantum dots, potentially tuning their photophysical properties. nih.gov Quinoline derivatives have been investigated as ligands for quantum dots, and the unique structure of this compound could offer new possibilities in this area. nih.gov For instance, nanocomposites of graphene quantum dots with quinoline have been explored for their potential applications. researchgate.net

The functionalization of magnetic nanoparticles with this compound could lead to the development of novel catalytic systems that can be easily recovered and reused. nih.gov The chiral nature of the pyrrolidine ring could also be exploited to create enantioselective nanocatalysts. In the realm of bionanotechnology, with a non-clinical focus, this compound-functionalized nanoparticles could be developed as sensors for biomolecules.

Green Chemistry Approaches in the Synthesis and Application of this compound

Adopting the principles of green chemistry in the synthesis and application of this compound is a crucial future direction. This involves the development of environmentally benign synthetic routes that minimize waste and energy consumption.

Future research could focus on catalyst-free and solvent-free methods for the synthesis of the quinoline core. jocpr.com There is a growing interest in using greener solvents like water or ethanol, and employing reusable catalysts to improve the sustainability of quinoline synthesis. tandfonline.combohrium.com The use of nanocatalysts in the synthesis of quinoline derivatives is another promising green approach that can lead to high yields and easy catalyst recovery. nih.govacs.orgresearchgate.net

For the synthesis of the pyrrolidine ring, biocatalytic methods offer a highly sustainable alternative to traditional chemical synthesis. escholarship.orgnih.govacs.orgnih.govcaltech.edu Enzymes can be used to construct the chiral pyrrolidine ring with high enantioselectivity under mild reaction conditions. escholarship.orgnih.govacs.orgnih.govcaltech.edu The development of one-pot syntheses that combine the formation of both the quinoline and pyrrolidine rings in a single, environmentally friendly process would be a significant advancement. eurekaselect.com

Q & A

Q. Advanced Research Focus

  • Salt formation : Hydrochloride salts improve aqueous solubility (e.g., this compound HCl shows 5× higher solubility than free base) .
  • Prodrug strategies : Esterification of the quinoline ring’s hydroxyl groups enhances membrane permeability .
  • Methodological note : Use logP calculations (e.g., XLogP3) to balance lipophilicity (optimal range: 2–4) .

What analytical challenges arise in quantifying this compound in biological matrices, and how are they addressed?

Q. Advanced Research Focus

  • Matrix effects : Plasma proteins bind to quinoline derivatives, reducing recovery. Use protein precipitation (acetonitrile) or solid-phase extraction (C18 columns) for cleanup .
  • Detection limits : LC-MS/MS with MRM transitions (e.g., m/z 198 → 154) achieves sensitivity down to 1 ng/mL .

How do structural modifications at the quinoline C-4 position impact the compound’s pharmacological profile?

Advanced Research Focus
Introducing electron-withdrawing groups (e.g., -CF₃, -SO₂Me) at C-4 enhances target selectivity. For example:

  • COX-2 inhibition : 4-Methylsulfonyl derivatives exhibit 10× higher COX-2/COX-1 selectivity ratios due to interactions with Val523 and Arg513 in the enzyme’s secondary pocket .
  • Data correlation : IC₅₀ values for COX-2 inhibition decrease from 450 nM (unsubstituted) to 45 nM (-SO₂Me substituted) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.